6-Oxo Mometasone Furoate
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Overview
Description
6-Oxo Mometasone Furoate is a chemical compound that is often encountered as an impurity in the synthesis of mometasone furoate, a synthetic corticosteroid used in the treatment of various inflammatory conditions such as eczema, psoriasis, and allergic rhinitis . The presence of impurities like this compound is critical to monitor and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product .
Preparation Methods
The synthesis of 6-Oxo Mometasone Furoate involves several steps, typically starting from the parent compound, mometasone furoate. The synthetic route often includes specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the formation of the impurity . Industrial production methods may involve large-scale reactions in controlled environments to ensure the consistent production of the impurity for analytical and research purposes .
Chemical Reactions Analysis
6-Oxo Mometasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the parent compound with slight modifications in their chemical structure .
Scientific Research Applications
6-Oxo Mometasone Furoate has several scientific research applications. In chemistry, it is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations . In biology and medicine, it is used in toxicological studies to assess the safety of mometasone furoate and its related compounds . In the pharmaceutical industry, it plays a crucial role in process validation and quality control to ensure the purity and efficacy of the final product .
Mechanism of Action
The mechanism of action of 6-Oxo Mometasone Furoate is not as well-studied as that of the parent compound, mometasone furoate. it is believed to exert its effects through similar pathways, involving the inhibition of inflammatory mediators and the suppression of immune responses . The molecular targets and pathways involved likely include the glucocorticoid receptor and the inhibition of phospholipase A2, leading to a decrease in the production of pro-inflammatory molecules .
Comparison with Similar Compounds
6-Oxo Mometasone Furoate can be compared with other impurities found in the synthesis of mometasone furoate, such as Mometasone Furoate EP Impurity C . While both impurities share a similar origin, they differ in their chemical structure and the specific reactions they undergo during synthesis . The uniqueness of this compound lies in its specific formation pathway and its distinct chemical properties, which can affect its behavior in analytical and toxicological studies .
Similar Compounds:- Mometasone Furoate EP Impurity C
- Mometasone Furoate EP Impurity D
- Mometasone Furoate EP Impurity E
These compounds are also impurities found in the synthesis of mometasone furoate and share some similarities in their chemical structure and formation pathways .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUYUVNHWPWLS-KORTYEGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305334-30-8 |
Source
|
Record name | 6-Oxo mometasone furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-OXO MOMETASONE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.